molecular formula C23H22N4O3 B2698620 N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-33-3

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2698620
CAS No.: 941913-33-3
M. Wt: 402.454
InChI Key: QROUGFIECQCNNA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an acetamide moiety linked to a 2,5-dimethylphenyl group. The N-(2,5-dimethylphenyl)acetamide side chain may influence lipophilicity and target binding .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-15-4-5-16(2)19(12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-6-8-18(30-3)9-7-17/h4-12,20-21,25H,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCOBKNOJUYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C27H27N3O3S2. The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. For instance, the pyrazole moiety can be synthesized through the condensation of appropriate hydrazines with carbonyl compounds followed by cyclization under acidic conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. For example, similar pyrazole derivatives have been reported to inhibit the proliferation of breast cancer cells with IC50 values in the micromolar range .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cancer cell proliferation and survival pathways. For instance, binding affinities were recorded with proteins such as PARP1 and BRD4, which are critical in DNA repair and transcription regulation .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb). The most active compounds exhibited IC50 values lower than 10 µM with minimal cytotoxicity towards human lung fibroblast cells .
  • Anticancer Evaluation : In a study focusing on breast cancer cells, the compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to a G1 phase arrest in the cell cycle .

Data Tables

Biological Activity IC50 (µM) Target Cell Line
Antimicrobial< 10Mycobacterium tuberculosisHuman lung fibroblast
Anticancer2.32PARP1MDA-MB-468

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit anticancer properties. N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases. This activity positions it as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential use in treating infections where antibiotic resistance is a concern .

Case Study on Anticancer Activity

A study conducted on the anticancer effects of this compound revealed significant inhibition of cell growth in breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study on Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, the compound exhibited a reduction in paw edema comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This study suggests its potential as an alternative treatment for inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrimidine Analogues
  • F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) :
    • Structural Differences : Replaces pyrazine with pyrimidine, introduces diethyl groups on the acetamide, and substitutes fluorine at the 4-position of the phenyl ring.
    • Functional Impact : Pyrimidine’s electron-deficient nature may enhance binding to hydrophobic pockets in biological targets. Fluorine increases metabolic stability compared to methoxy groups .
    • Biological Relevance : F-DPA is a radioligand for imaging neuroinflammation, suggesting the pyrazolo-pyrimidine core is critical for central nervous system penetration .
Triazolo[1,5-a]pyrimidine Derivatives
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones :
    • Structural Differences : Triazole ring replaces pyrazine, with acetylhydrazone side chains.
    • Functional Impact : The triazole ring increases hydrogen-bonding capacity, enhancing herbicidal and antifungal activity.
    • Biological Activity : Exhibits 40–50% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL, highlighting the role of heterocycle modifications in antiviral potency .

Substituent Variations on the Aryl Group

Benzo[1,3]dioxol-5-yl-Substituted Analogues
  • 2-[2-(Benzo[1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide :
    • Structural Differences : Replaces 4-methoxyphenyl with a benzodioxole group and introduces fluorine on the acetamide’s phenyl ring.
    • Functional Impact : Benzodioxole’s electron-rich nature may improve redox stability, while fluorine enhances bioavailability.
    • Physicochemical Properties : LogP increases by ~0.5 compared to the methoxy analogue, suggesting higher membrane permeability .
4-Chlorophenyl Derivatives
  • Compounds from : Feature chlorophenyl groups on pyrrolo-thiazolo-pyrimidine cores.
    • Functional Impact : Chlorine’s electronegativity strengthens dipole interactions but reduces solubility.
    • Synthetic Utility : Chlorine facilitates further functionalization via cross-coupling reactions .

Acetamide Side Chain Modifications

N-(2,6-Dimethylphenyl) Analogues
  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Structural Differences: Oxazolidinone ring replaces pyrazolo-pyrazine, with 2,6-dimethylphenyl and methoxy groups. Biological Relevance: A fungicide targeting oomycetes, demonstrating the importance of dimethylphenyl groups in agrochemical binding .
Diethyl-Substituted Acetamides
  • DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) :
    • Structural Differences : Diethyl groups on acetamide and fluoroethoxy substituent.
    • Functional Impact : Diethyl groups increase lipophilicity (cLogP ~3.8 vs. ~3.2 for the target compound), enhancing blood-brain barrier penetration .

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